molecular formula C14H16N2O5S B1662972 Caspase-3/7 Inhibitor I CAS No. 220509-74-0

Caspase-3/7 Inhibitor I

Katalognummer B1662972
CAS-Nummer: 220509-74-0
Molekulargewicht: 324.35 g/mol
InChI-Schlüssel: SLQMNVJNDYLJSF-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Caspase-3/7 Inhibitor I” is a potent, reversible, isatin sulfonamide-based inhibitor of caspase-3 and caspase-7 . It has a weaker inhibitory effect on caspase-9 and has only a trivial effect on the activities of caspase-1, caspase-2, caspase-4, caspase-6, and caspase-8 .


Chemical Reactions Analysis

“Caspase-3/7 Inhibitor I” inhibits apoptosis in camptothecin-treated Jurkat cells and in chondrocytes . The compound exhibited 54% inhibition of apoptosis at 50 µM and 22% at 10 µM .

Safety And Hazards

The safety data sheet for “Caspase-3/7 Inhibitor I” suggests that it should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing .

Eigenschaften

IUPAC Name

5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMNVJNDYLJSF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431688
Record name Caspase-3/7 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caspase-3/7 Inhibitor I

CAS RN

220509-74-0
Record name Caspase-3/7 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caspase-3/7 Inhibitor I
Reactant of Route 2
Reactant of Route 2
Caspase-3/7 Inhibitor I
Reactant of Route 3
Caspase-3/7 Inhibitor I
Reactant of Route 4
Reactant of Route 4
Caspase-3/7 Inhibitor I
Reactant of Route 5
Caspase-3/7 Inhibitor I
Reactant of Route 6
Reactant of Route 6
Caspase-3/7 Inhibitor I

Citations

For This Compound
40
Citations
X Zheng, T Zhong, Y Ma, X Wan, A Qin, B Yao, H Zou… - Life sciences, 2020 - Elsevier
… Furthermore, diminution of caspase-3 activity by Caspase-3/7 inhibitor I dramatically attenuated GSDME cleavage and LDH release (Fig. 3D and E). These results suggested that …
Number of citations: 87 www.sciencedirect.com
TC Huang, JF Lee, JY Chen - Marine drugs, 2011 - mdpi.com
… μM of the caspase-3/7 inhibitor I compared to control cells (Figure 8, columns 1–3). Significantly, cell viability of 15 μg/mL pardaxin-treated cells with 10 μM of the caspase-3/7 inhibitor I …
Number of citations: 95 www.mdpi.com
P Faris, A Rumolo, G Pellavio, M Tanzi… - Cell Death …, 2023 - nature.com
… -3/7 activation was suppressed by blocking TRPA1 with HC-03031 (30 µM), by inhibiting MCU with Ru360 (5 µM), and by preventing caspase-3/7 activation with Caspase-3/7 Inhibitor I (…
Number of citations: 2 www.nature.com
A Cappellini, F Chiarini, A Ognibene, JA McCubrey… - Cell Cycle, 2009 - Taylor & Francis
… In some experiments, cells, prior to apoptosis induction were preincubated for two hr with 40 µM of either caspase-3/7 inhibitor I or Z-VEID-FMK (a caspase-6 inhibitor), both from …
Number of citations: 22 www.tandfonline.com
H Li, RM Nepal, A Martin, SA Berger - Experimental Hematology, 2012 - Elsevier
… pretreated with 25 μM caspase-3/7 inhibitor I for 1 hour and … dimethyl sulfoxide (DMSO) or caspase-3/7 inhibitor I (50 μM) for … Cells were pretreated with DMSO or caspase-3/7 inhibitor I (…
Number of citations: 9 www.sciencedirect.com
S Feng, Y Yang, Y Mei, L Ma, D Zhu, N Hoti… - Cellular signalling, 2007 - Elsevier
… inhibitors were 20 μM except for Caspase-3/7 Inhibitor I, whose concentration was 200 nM). … -6 inhibitor Z-VEID-FMK (lane 4), caspase-3/7 Inhibitor I(lane 5), caspase-9 inhibitor Z-LEHD…
Number of citations: 501 www.sciencedirect.com
R Heilig, M Dilucca, D Boucher, KW Chen… - Life science …, 2020 - life-science-alliance.org
… Remarkably, we found that whereas the pan-caspase inhibitor VX765 delayed PI uptake in both WT and Gsdmd −/− poly(dA:dT) transfected cells, the specific caspase-3/-7 inhibitor I …
Number of citations: 59 www.life-science-alliance.org
J Im, K Kim, JY Yhee, SM O'Grady… - Physiological …, 2016 - Wiley Online Library
… and IPF fibroblasts were pretreated with a caspase 3/7 inhibitor I, and viability was measured in the presence of A. alternata extract. Caspase 3/7 inhibitor I did not affect the A. alternata …
Number of citations: 3 physoc.onlinelibrary.wiley.com
P Zhao, X Sun, C Chaggan, Z Liao, K In Wong, F He… - Science, 2020 - science.org
… (B) Primary hepatocytes were pretreated with 10 μM caspase-3/7 inhibitor I for 1 hour then treated with 30 μg/ml CHX and 50 ng/ml TNFα for 2 hours. Immunoblot analysis of cell lysates. …
Number of citations: 163 www.science.org
J Wang, H Wang, C Guo, W Luo, A Lawler, A Reddy… - Plos one, 2014 - journals.plos.org
… 50 µM Caspase-3/7 Inhibitor I. The result of TUNEL staining showed that caspase-3/7 Inhibitor I … Similarly, caspase-3/7 Inhibitor I did not reverse the inhibitory effect of MZ on MOVAS cell …
Number of citations: 7 journals.plos.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.